BDOIA383 vs. SGC-CBP30: Near-Identical Crystal Structure Binding Pose with Quantified Affinity Differentiation
BDOIA383 exhibits a crystal structure binding pose in complex with both BRD4 and CBP that is nearly identical to that of SGC-CBP30, with the R1173 cation-π interaction representing a conserved feature of potent binding for both compounds [1]. Despite this structural similarity, BDOIA383 displays a differentiated affinity profile: BDOIA383 binds to CBP with a Kd of 120 nM, whereas SGC-CBP30 binds to the same target with a Kd of 850 nM [2]. This approximately 7-fold difference in binding affinity under identical assay conditions demonstrates that structural conservation of binding pose does not equate to interchangeable pharmacological profiles.
| Evidence Dimension | Binding affinity (Kd) for CBP bromodomain |
|---|---|
| Target Compound Data | Kd = 120 nM |
| Comparator Or Baseline | SGC-CBP30: Kd = 850 nM |
| Quantified Difference | Approximately 7.1-fold higher affinity for BDOIA383 relative to SGC-CBP30 (120 nM vs. 850 nM) |
| Conditions | Recombinant CBP bromodomain; FRET-based binding assay as reported by Hett et al., 2015; experiments performed using identical methodology for both compounds [2] |
Why This Matters
Procurement of BDOIA383 rather than SGC-CBP30 is indicated when higher-affinity CBP bromodomain engagement is required under identical assay conditions, or when the near-identical binding pose of BDOIA383 must be leveraged for structure-guided design while maintaining enhanced target engagement.
- [1] Chekler, E. L. P., et al. (2015). Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Cell Chemical Biology, 22(12), 1588-1596. View Source
- [2] BindingDB. Comparative Kd data for BDBM188516 (BDOIA383) and BDBM188519 (SGC-CBP30) measured using recombinant CBP bromodomain (Hett et al., 2015 protocol). View Source
